molecular formula C21H21N3O4 B11295724 2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide

2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B11295724
M. Wt: 379.4 g/mol
InChI Key: SIGXGAFRBILYPV-UHFFFAOYSA-N
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Description

2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound featuring a complex structure with potential applications in various scientific fields. This compound is characterized by the presence of an oxadiazole ring, a phenoxy group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting 4-ethoxybenzoic acid hydrazide with a suitable carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Coupling with Phenol Derivative: : The oxadiazole intermediate is then coupled with 3-hydroxybenzaldehyde or a similar phenol derivative using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

  • Formation of the Acetamide Moiety: : The final step involves the reaction of the phenoxy-oxadiazole intermediate with allylamine and acetic anhydride to form the acetamide group. This step is typically carried out under mild heating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxy and allyl groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the oxadiazole ring or the acetamide group, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the ethoxy group under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with enzymes or receptors, aiming to discover new therapeutic agents.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Its ability to interact with various molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can interact with metal ions or enzymes, while the phenoxy and acetamide groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide
  • 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide

Uniqueness

Compared to similar compounds, 2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

2-[3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-prop-2-enylacetamide

InChI

InChI=1S/C21H21N3O4/c1-3-12-22-19(25)14-27-18-7-5-6-16(13-18)20-23-21(28-24-20)15-8-10-17(11-9-15)26-4-2/h3,5-11,13H,1,4,12,14H2,2H3,(H,22,25)

InChI Key

SIGXGAFRBILYPV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NCC=C

Origin of Product

United States

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